molecular formula C15H14N2OS B5503257 N-ethyl-10H-phenothiazine-10-carboxamide

N-ethyl-10H-phenothiazine-10-carboxamide

Cat. No. B5503257
M. Wt: 270.4 g/mol
InChI Key: DVMSICPLFFAWJD-UHFFFAOYSA-N
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Description

N-ethyl-10H-phenothiazine-10-carboxamide is a derivative of phenothiazine, a heterocyclic compound known for its diverse chemical properties and applications in various fields. Research into its synthesis, structure, and properties has provided valuable insights into its potential applications and behavior in different chemical environments.

Synthesis Analysis

The synthesis of this compound derivatives involves multiple steps, starting with phenothiazine. For instance, a series of azetidine-1-carboxamides derivatives were synthesized through reactions involving Cl(CH2)3Br, urea, and substituted aromatic aldehydes, leading to racemic trans-2-oxoazetidin-1-carboxamide derivatives (Sharma, Samadhiya, Srivastava, & Srivastava, 2012). This illustrates the complex reactions and precise conditions required to synthesize specific phenothiazine derivatives.

Molecular Structure Analysis

The molecular structure of phenothiazine derivatives like this compound showcases unique conformations. For example, in one study, the phenothiazine ring adopted a boat conformation, with significant dihedral angles between phenyl rings, highlighting the molecule's complex spatial arrangement (Fujii, Hirayama, & Miike, 1993).

Chemical Reactions and Properties

Phenothiazine derivatives undergo various chemical reactions, producing a range of products with different properties. For instance, fluorinated 10H-phenothiazines were synthesized through Smiles rearrangement and displayed notable antimicrobial properties, indicating the functional versatility of these compounds (Dixit, Dixit, Gautam, & Gautam, 2008).

Physical Properties Analysis

The physical properties of this compound derivatives are closely linked to their molecular structure, with specific structural features influencing solubility, stability, and reactivity. The development of N-ethyl-3,7-bis(trifluoromethyl)phenothiazine highlighted its solubility and potential as a redox shuttle for lithium-ion batteries, demonstrating the impact of structural modifications on physical properties (Ergun, Casselman, Kaur, Attanayake, Parkin, & Odom, 2020).

Scientific Research Applications

Synthesis and Derivative Formation

  • The synthesis of 2-oxo-N-[(10H-phenothiazin-10-yl)alkyl] derivatives of azetidine-1-carboxamides has been described. These compounds have potential for further exploration in various fields, including medicinal chemistry (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).

Characterization and Potential Applications

  • A new compound, N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide (PTZ–PIP), was synthesized and characterized, with potential applications in anticancer and antioxidant activities (Heywood, 2019).

Fluorescent Applications

  • Research on fluorescent electrospun polymers doped with new 10-ethyl-10H-phenothiazine-3-carboxylate derivatives showed promising results for applications in nanomaterials and photonics (Gal et al., 2021).

Antimicrobial and Antituberculosis Activity

  • A series of N-(3-(10H-phenothiazin-10-yl)propyl)-2-(substituted phenyl)-4-oxo-5-(substituted benzylidene)-3-thiazolidinecarboxamide derivatives showed potential antimicrobial and antituberculosis activity, indicating the potential for further pharmacological exploration (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).

Solar Cell Technology

  • Phenothiazine-based dyes have been studied for their application in dye-sensitized solar cells (DSSCs), demonstrating their potential in renewable energy technologies (Huang, Meier, & Cao, 2016).

Fluorinated Derivatives for Biological Studies

  • The synthesis of bioactive fluorinated 10H-phenothiazines and their sulfone derivatives has been investigated, showing potential for antimicrobial studies (Dixit, Dixit, Gautam, & Gautam, 2008).

Sensor Development

  • A phenothiazine-thiophene hydrazide dyad was developed as an efficient "On-Off" chemosensor for highly selective and sensitive detection of Hg2+ ions, indicating its utility in environmental monitoring (Govindasamy et al., 2021).

Future Directions

The future directions of research on “N-ethyl-10H-phenothiazine-10-carboxamide” and its derivatives could involve further exploration of their synthesis, chemical reactions, mechanisms of action, and potential biological activities .

properties

IUPAC Name

N-ethylphenothiazine-10-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-2-16-15(18)17-11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)17/h3-10H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMSICPLFFAWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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